1-[(3-Methylthiophen-2-yl)methyl]piperidine-4-carboxamide
Overview
Description
1-[(3-Methylthiophen-2-yl)methyl]piperidine-4-carboxamide is a compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are five-membered aromatic rings containing a sulfur atom.
Preparation Methods
The synthesis of 1-[(3-Methylthiophen-2-yl)methyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophilic intermediates.
Formation of the Carboxamide Group: The carboxamide group can be introduced through reactions involving carboxylic acids or their derivatives with amines.
Chemical Reactions Analysis
1-[(3-Methylthiophen-2-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-[(3-Methylthiophen-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 1-[(3-Methylthiophen-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3-Methylthiophen-2-yl)methyl]piperidine-4-carboxamide can be compared with other thiophene derivatives and piperidine-containing compounds. Similar compounds include:
Tipepidine: A thiophene derivative used as an antitussive agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Articaine: A thiophene-based local anesthetic.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-7-16-11(9)8-14-5-2-10(3-6-14)12(13)15/h4,7,10H,2-3,5-6,8H2,1H3,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOGABLAZOJYTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCC(CC2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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